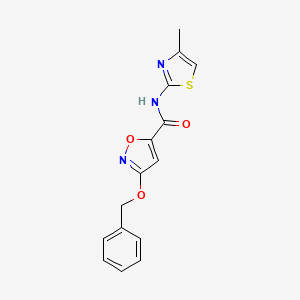

3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-10-9-22-15(16-10)17-14(19)12-7-13(18-21-12)20-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRNEWYUMBXEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide is a member of the isoxazole family, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article reviews the current understanding of its biological activity, synthesizing data from diverse research studies and case analyses.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a thiazole moiety, and a benzyloxy group. The presence of these functional groups is believed to contribute to its biological efficacy.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines. A study demonstrated that certain isoxazole derivatives inhibited cancer cell proliferation by inducing apoptosis, with IC50 values ranging from 0.17 µM to 0.194 µM against key targets like BRAF and VEGFR-2 .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Isoxazole Derivative A | BRAF | 0.17 | Inhibition |

| Isoxazole Derivative B | VEGFR-2 | 0.194 | Inhibition |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Isoxazoles are known to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory response. Compounds similar to This compound have shown inhibitory activity against these enzymes, suggesting potential applications in treating inflammatory diseases .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives containing isoxazole have been synthesized and tested, showing moderate to good inhibitory potency toward AChE, indicating that This compound may also possess neuroprotective properties .

Study 1: Anticancer Efficacy

In a recent study, a series of isoxazole derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of various isoxazole derivatives, including This compound . The study found that these compounds could effectively inhibit AChE activity, which may contribute to their potential in treating Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Notes:

Q & A

Q. What are the common synthetic routes for synthesizing 3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. For example:

- Step 1 : Condensation of hydroxylamine with a diketone or β-ketoester to form the isoxazole ring.

- Step 2 : Functionalization of the 5-position with a benzyloxy group via nucleophilic substitution or esterification.

- Step 3 : Coupling the isoxazole intermediate with 4-methylthiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide linkage . Reaction optimization may involve solvent selection (e.g., DMF, THF) and temperature control (40–80°C) to improve yields .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and assess purity. For example, the benzyloxy group’s protons appear as a singlet at δ 4.6–5.0 ppm, while the thiazole ring protons resonate at δ 7.2–7.5 ppm .

- Infrared Spectroscopy (IR) : Confirmation of carboxamide C=O stretching (~1650 cm) and isoxazole C-O-C vibrations (~1250 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination to validate the molecular formula (e.g., [M+H] at m/z 344.0925) .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets.

- Cell viability assays : Use of cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity via MTT or resazurin-based methods.

- Binding affinity tests : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the carboxamide coupling step?

- Catalyst screening : Test alternative catalysts like DMAP or PyBOP to enhance coupling efficiency.

- Solvent effects : Compare polar aprotic solvents (e.g., DCM vs. DMF) to stabilize intermediates.

- Temperature gradients : Perform reactions under reflux (80°C) versus room temperature to assess kinetic vs. thermodynamic control .

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted amine) and adjust stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation of the benzyloxy group) by varying temperature or solvent polarity .

- X-ray crystallography : Resolve ambiguous NOESY or HMBC correlations by obtaining a single-crystal structure, as demonstrated for structurally related isoxazole-thiazole hybrids .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. How can computational methods predict the compound’s biological activity and binding modes?

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like EGFR or COX-2. For example, the isoxazole’s oxygen may form hydrogen bonds with catalytic residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) to identify key interactions .

- QSAR modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy groups) on activity using descriptors like logP or Hammett constants .

Q. What experimental designs address variability in biological assay results?

- Replicate standardization : Use ≥3 biological replicates with internal controls (e.g., staurosporine for cytotoxicity assays).

- Dose-response curves : Test 8–10 concentrations (0.1–100 µM) to calculate IC values with 95% confidence intervals.

- Counter-screening : Evaluate selectivity against off-target enzymes (e.g., P450 isoforms) to rule out non-specific effects .

Methodological Best Practices

- Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) in detail to ensure reproducibility .

- Data validation : Cross-verify spectral data with published analogs (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole derivatives) to confirm assignments .

- Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to guide future optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.